Comparative Anthelmintic Potency: N-Methylbenzoxazol-2-amine Exhibits Superior In Vitro EC50 Relative to Albendazole
In a direct in vitro comparison using Trichinella spiralis adult worms, N-methylbenzo[d]oxazol-2-amine (a close structural analog lacking the 5-nitro group but sharing the N-methyl-2-aminobenzoxazole core) demonstrated superior potency compared to the reference anthelmintic albendazole (ABZ). Specifically, after 24-hour exposure, the EC50 of the N-methylbenzoxazol-2-amine was lower than that of ABZ, indicating higher in vitro activity [1]. This provides a strong class-level inference for N-methyl-5-nitro-1,3-benzoxazol-2-amine, suggesting that the N-methyl-2-aminobenzoxazole scaffold confers intrinsic anthelmintic potential that may be further modulated by the 5-nitro substituent.
| Evidence Dimension | In vitro anthelmintic potency (EC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from analog N-methylbenzo[d]oxazol-2-amine |
| Comparator Or Baseline | Albendazole (ABZ) |
| Quantified Difference | EC50 (N-methyl analog) < EC50 (ABZ) at 24h exposure |
| Conditions | In vitro culture of Trichinella spiralis adult worms, 24-hour exposure |
Why This Matters
This class-level potency advantage supports the selection of N-methyl-5-nitro-1,3-benzoxazol-2-amine as a promising starting point for anthelmintic lead optimization over non-benzoxazole scaffolds.
- [1] Anthelmintic efficacy evaluation and mechanism of N-methylbenzo[d]oxazol-2-amine. Sci Rep. 2023. DOI: 10.1038/s41598-023-50305-y. View Source
